molecular formula C15H8ClF2NO4S B2907251 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene CAS No. 2418705-73-2

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene

Cat. No. B2907251
CAS RN: 2418705-73-2
M. Wt: 371.74
InChI Key: BKPZRKPXUGAKDB-UHFFFAOYSA-N
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Description

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene, also known as CFSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFSEB belongs to the class of sulfonyl fluorides, which have been extensively studied for their ability to inhibit enzymatic activity.

Mechanism of Action

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene is a reversible inhibitor of MMPs, which means it binds to the active site of the enzyme and prevents substrate binding. The sulfonyl fluoride group of 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene reacts with the active site zinc ion of MMPs, forming a covalent bond and inhibiting enzymatic activity. The ethynyl group of 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene also plays a role in inhibiting MMP activity by interacting with the S1' pocket of the enzyme.
Biochemical and Physiological Effects
In addition to its potential as an MMP inhibitor, 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has also been shown to have other biochemical and physiological effects. 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has several advantages for lab experiments. It is a highly specific inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological conditions. 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene is also stable and can be stored for extended periods without degradation. However, 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has some limitations for lab experiments. It can be expensive to synthesize, and its potency can vary depending on the batch. 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene research. One area of interest is the development of more potent and selective MMP inhibitors based on the 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene scaffold. Another area of interest is the investigation of 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene as a potential therapeutic agent for cancer and other diseases. Additionally, the development of imaging agents based on 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene could provide a valuable tool for non-invasive imaging of MMP activity in vivo.

Synthesis Methods

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dichloro-5-fluorobenzene with potassium tert-butoxide to form 1,3-difluoro-5-(tert-butoxycarbonyl)benzene. This intermediate is then reacted with ethynylmagnesium bromide to form 1,3-difluoro-5-(tert-butoxycarbonyl)-3-ethynylbenzene. The final step involves the reaction of this intermediate with 3-chloro-5-fluoroaniline and sulfonyl fluoride to form 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene.

Scientific Research Applications

1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has shown promise in various scientific research applications. One of the primary areas of interest is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the breakdown of extracellular matrix proteins and are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has been shown to inhibit MMP-2 and MMP-9 activity in vitro and in vivo, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

1-[(3-chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NO4S/c1-2-9-3-10(5-14(4-9)23-24(18,21)22)15(20)19-13-7-11(16)6-12(17)8-13/h1,3-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPZRKPXUGAKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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